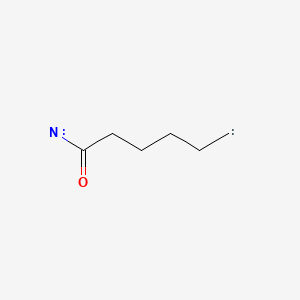

Policapram

Description

Properties

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRHAPPMIUHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]CCCCC(=O)[N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Polycaprolactone (PCL)

<

Introduction: Unveiling the Versatility of a Workhorse Polymer

Poly(ε-caprolactone) (PCL), a synthetic aliphatic polyester, stands as a cornerstone material in the fields of biomedical engineering, drug delivery, and tissue engineering.[1][2][3] Its widespread adoption is not accidental but rather a direct consequence of a unique and highly tunable set of chemical properties.[4] This guide provides an in-depth exploration of the core chemical characteristics of PCL, moving beyond a simple recitation of facts to explain the underlying principles that govern its behavior. For researchers, scientists, and drug development professionals, a deep understanding of PCL's chemistry is paramount to harnessing its full potential in creating innovative and effective solutions.

This document will delve into the synthesis of PCL, its molecular structure, and how these fundamentals dictate its thermal behavior, solubility, and, most critically, its degradation profile. We will explore the nuances of both hydrolytic and enzymatic degradation, providing a framework for predicting and controlling the material's lifespan in physiological environments. Furthermore, this guide will present standardized protocols for the characterization of these key properties, empowering researchers to validate and tailor PCL for their specific applications.

Molecular Architecture and Synthesis: The Foundation of PCL's Properties

PCL is synthesized through the ring-opening polymerization (ROP) of the cyclic ester monomer, ε-caprolactone.[5][6][7] This method is favored over polycondensation as it allows for greater control over molecular weight and results in a polymer with a narrower molecular weight distribution.[5][6][7]

The polymerization is typically initiated by a nucleophile, often an alcohol, in the presence of a catalyst. Organometallic catalysts, such as stannous octoate (Sn(Oct)₂), are widely used due to their efficiency.[8][9] The initiator's hydroxyl group attacks the carbonyl carbon of the ε-caprolactone monomer, leading to the opening of the ring and the propagation of the polymer chain.

Caption: Ring-Opening Polymerization of ε-Caprolactone to form PCL.

The resulting polymer is a semi-crystalline polyester characterized by a repeating unit of hexanoate.[1] The chemical formula for PCL is (C₆H₁₀O₂)n.[10] This structure, with its aliphatic backbone and hydrolyzable ester linkages, is the primary determinant of its key properties.

Thermal Properties: A Tale of Two Transitions

PCL exhibits two critical thermal transitions that define its processing window and in-use performance: the glass transition temperature (Tg) and the melting temperature (Tm).

-

Glass Transition Temperature (Tg): PCL has a very low Tg, typically around -60°C.[10][11][12] Below this temperature, the amorphous regions of the polymer are in a rigid, glassy state. Above the Tg, these regions become rubbery and flexible. This low Tg is a direct result of the high flexibility of the aliphatic -(CH₂)₅- chain in the repeating unit.

-

Melting Temperature (Tm): The crystalline domains of PCL melt over a relatively low and narrow range, typically between 59°C and 64°C.[1][12] This low melting point makes PCL easily processable using techniques like fused deposition modeling (3D printing), injection molding, and solvent casting at temperatures that are not detrimental to incorporated therapeutic agents.[13]

The degree of crystallinity, which is influenced by the polymer's molecular weight and thermal history, significantly impacts its mechanical properties. Higher crystallinity leads to a stiffer and more brittle material.

| Property | Typical Value | Significance |

| Glass Transition Temperature (Tg) | -60 °C[10][11][12] | Dictates the flexibility of the material at physiological temperatures. |

| Melting Temperature (Tm) | 59-64 °C[1][12] | Enables low-temperature processing, crucial for incorporating sensitive drugs. |

| Density | 1.145 g/cm³[10] | Important for device design and material calculations. |

Solubility Profile: A Matter of Polarity

PCL is a hydrophobic polymer, a characteristic that governs its solubility.[1] It is readily soluble in a range of non-polar and moderately polar organic solvents. This solubility is crucial for processing techniques that involve dissolving the polymer, such as solvent casting to create films or electrospinning to produce nanofibers.

Solubility Spectrum of PCL:

-

Good Solvents: Chloroform, dichloromethane, carbon tetrachloride, benzene, toluene, and cyclohexanone.[1][14][15][16]

-

Poor/Partial Solvents: Acetone, ethyl acetate, and dimethylformamide.[1][14][15][16]

-

Non-Solvents: Water, alcohols, and petroleum ether.[1][14][15][16]

The choice of solvent is a critical parameter in fabrication processes. For biomedical applications, the use of biocompatible solvents is a key consideration.

Degradation Mechanisms: A Controlled Disassembly

The biodegradability of PCL is arguably its most important chemical property for biomedical applications.[13] Degradation occurs primarily through the hydrolysis of its ester linkages, a process that can be abiotic (hydrolytic) or biotic (enzymatic).[17][18]

Hydrolytic Degradation

In aqueous environments, the ester bonds in the PCL backbone are susceptible to cleavage by water molecules. This process is autocatalytic, meaning the carboxylic acid end groups generated during hydrolysis catalyze further ester bond scission.[18] Hydrolytic degradation of PCL is a slow process, with complete degradation taking several years, depending on the molecular weight and crystallinity of the polymer.[17][19] This slow degradation rate makes PCL ideal for long-term drug delivery and implantable devices.[1][13]

The degradation proceeds in stages:

-

Water Absorption: The material initially absorbs water from the surrounding environment.[20]

-

Chain Scission: Hydrolysis of the ester bonds leads to a decrease in molecular weight.[20]

-

Mass Loss: As the polymer chains become short enough to be soluble, there is a loss of mass.[20]

Caption: Mechanism of Enzymatic Degradation of PCL.

Surface Modification: Enhancing Biocompatibility

While PCL is biocompatible, its inherent hydrophobicity can sometimes limit cell adhesion and proliferation. [21][22]To overcome this, the surface of PCL can be modified to increase its hydrophilicity and introduce bioactive functionalities. [22][23]Common surface modification techniques include:

-

Plasma Treatment: Introduces polar functional groups onto the surface.

-

Alkaline Hydrolysis: Creates carboxylic acid and hydroxyl groups on the surface. [23]* Grafting: Covalently attaching hydrophilic polymers like polyethylene glycol (PEG) or bioactive molecules. [23][24] These modifications can significantly enhance the biological performance of PCL-based scaffolds and devices. [21][22]

Experimental Protocols for Characterization

To ensure the quality and performance of PCL-based materials, rigorous characterization is essential. The following are standard protocols for assessing key chemical properties.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Principle: GPC separates polymer molecules based on their size in solution. Larger molecules elute faster than smaller molecules. By calibrating with standards of known molecular weight, the molecular weight distribution of the PCL sample can be determined. [25][26] Methodology:

-

Sample Preparation: Dissolve a known concentration of PCL (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF). [26]2. Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. [25]3. Columns: Employ a set of columns packed with porous beads of varying pore sizes.

-

Mobile Phase: Use THF at a constant flow rate (e.g., 1 mL/min). [27]5. Calibration: Generate a calibration curve using polystyrene standards of narrow molecular weight distribution. [27]6. Analysis: Inject the PCL solution and record the chromatogram. Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve. [26]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions like Tg and Tm. [28][29] Methodology:

-

Sample Preparation: Accurately weigh a small amount of PCL (e.g., 5-10 mg) into an aluminum DSC pan.

-

Instrumentation: Use a calibrated DSC instrument.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., -80°C) to a temperature above its melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history. [30] * Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan.

-

-

Analysis:

In Vitro Degradation Study

Principle: This protocol simulates the degradation of PCL in a physiological environment to assess its degradation rate and changes in properties over time. [31] Methodology:

-

Sample Preparation: Prepare PCL samples of defined dimensions and weight.

-

Degradation Media:

-

Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove replicate samples.

-

Analysis:

-

Mass Loss: Dry the samples to a constant weight and calculate the percentage of mass loss.

-

Molecular Weight: Determine the molecular weight of the degraded samples using GPC.

-

Thermal Properties: Analyze the thermal properties of the degraded samples using DSC.

-

Morphology: Observe the surface morphology of the degraded samples using scanning electron microscopy (SEM).

-

Conclusion: A Material of Tunable Chemistry

Polycaprolactone's chemical properties make it an exceptionally versatile and valuable material for researchers and drug development professionals. Its straightforward synthesis via ring-opening polymerization allows for the production of well-defined polymers. The low glass transition and melting temperatures facilitate easy processing, while its predictable degradation through hydrolytic and enzymatic pathways enables the design of devices with controlled lifespans. By understanding and manipulating these fundamental chemical characteristics, the scientific community can continue to innovate and expand the applications of PCL in medicine and beyond. The protocols provided herein offer a standardized approach to characterizing this remarkable polymer, ensuring the development of robust and reliable PCL-based technologies.

References

-

Polycaprolactone - Wikipedia. (n.d.). Retrieved from [Link]

-

Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation. (2022). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

The Role of Polycaprolactone in Advanced Drug Delivery Systems. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms. (2021). MDPI. Retrieved from [Link]

-

Electrospun polycaprolactone (PCL) degradation: An in vitro and in vivo study. (2022). PLOS ONE. Retrieved from [Link]

-

A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineer. (2023). Brieflands. Retrieved from [Link]

-

Polycaprolactone. (n.d.). PubChem. Retrieved from [Link]

-

Differential scanning calorimetry (DSC) analysis of polycaprolactone (PCL) samples. (n.d.). ResearchGate. Retrieved from [Link]

-

Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study. (2019). ACS Omega. Retrieved from [Link]

-

Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation. (2022). PubMed Central. Retrieved from [Link]

-

What are the good solvents for PCL? (2016). ResearchGate. Retrieved from [Link]

-

Hydrolytic and enzymatic degradation of a poly(ε-caprolactone) network. (n.d.). SciSpace. Retrieved from [Link]

-

Surface modification of polycaprolactone with sulfated alginate for enhanced binding of a heparin-binding protein. (2019). Journal of Materials Chemistry B. Retrieved from [Link]

-

Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study. (2019). ResearchGate. Retrieved from [Link]

-

Is there any biocompatible solvent to dissolve PCL? (2017). ResearchGate. Retrieved from [Link]

-

What are the Physical and Chemical Properties of Polycaprolactone? (2024). MolecularCloud. Retrieved from [Link]

-

Is PCL dissolvable in Ethanol? (2016). ResearchGate. Retrieved from [Link]

-

Demo: Enzymatic Hydrolysis of Polycaprolactone (PCL) by Lipase. (2024). YouTube. Retrieved from [Link]

-

Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. (2022). PubMed Central. Retrieved from [Link]

-

Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. (2014). PubMed Central. Retrieved from [Link]

-

Recent Advancement in Biomedical Applications of Polycaprolactone and Polycaprolactone-Based Materials. (2025). ResearchGate. Retrieved from [Link]

-

Solubility parameters and solvent affinities for polycaprolactone: A comparison of methods. (2020). Zendy. Retrieved from [Link]

-

Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. (2023). Frontiers in Chemistry. Retrieved from [Link]

-

Polycaprolactone: Synthesis, Properties, and Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Polycaprolactone in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications. (2024). MDPI. Retrieved from [Link]

-

Recent trends on polycaprolactone as sustainable polymer-based drug delivery system in the treatment of cancer: Biomedical applications and nanomedicine. (2024). PubMed. Retrieved from [Link]

-

Effect of Molecular Weight on the Crystallization and Melt Memory of Poly(ε-caprolactone) (PCL). (2023). ACS Publications. Retrieved from [Link]

-

Polycaprolactone: a biodegradable polymer with its application in the field of self-assembly study. (2021). Taylor & Francis Online. Retrieved from [Link]

-

How Is Polycaprolactone Synthesized? (2025). YouTube. Retrieved from [Link]

-

Surface modification for biomedical applications using multi-component polymers. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo. (2009). PubMed. Retrieved from [Link]

-

Differential scanning calorimetry (DSC) of polycaprolactone displaying the melting temperature of 61.12 ° C. (n.d.). ResearchGate. Retrieved from [Link]

-

An Investigation of the Behavior of Solvent based Polycaprolactone ink for Material Jetting. (n.d.). Loughborough University Institutional Repository. Retrieved from [Link]

-

Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids. (2018). PubMed Central. Retrieved from [Link]

-

Dynamics of in vitro polymer degradation of polycaprolactone-based scaffolds: Accelerated versus simulated physiological conditions. (2025). ResearchGate. Retrieved from [Link]

-

DSC diagrams for PCL: (a) heating from À 100 to 100 C and (b) cooling... (n.d.). ResearchGate. Retrieved from [Link]

-

Properties of polycaprolactone. (n.d.). ResearchGate. Retrieved from [Link]

-

Differential scanning calorimetry (DSC) analysis of PLA/polycaprolactone (PCL) blend samples at two different heating/cooling rates. (n.d.). ResearchGate. Retrieved from [Link]

-

In-vitro biodegradation study of poly(ε-caprolactone) films using a 3D printed helical flow prototype to simulate the physiological conditions for cardiovascular implanted devices. (2017). Semantic Scholar. Retrieved from [Link]

-

Synthesis of polycaprolactone: a review. (2009). Chemical Society Reviews. Retrieved from [Link]

-

Analysis of Biodegradable Polymers by GPC. (2015). Agilent. Retrieved from [Link]

-

Understanding and Minimizing Polycaprolactone Degradation During Processing Using Rheology and Multi-Detector GPC. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Thermal and Morphological Properties of Poly(L-Lactic Acid)/Poly(D-Lactic Acid)-B-Polycaprolactone Diblock Copolymer Blends. (2016). PubMed Central. Retrieved from [Link]

-

Glass transition temperatures of PLLA, PCL and their binary blends. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. (2020). MDPI. Retrieved from [Link]

-

Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. (2021). PubMed Central. Retrieved from [Link]

-

Cationic ring opening polymerization mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

GPC analysis of PLA PLGA PCL. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycaprolactone - Wikipedia [en.wikipedia.org]

- 11. Polycaprolactone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. What are the Physical and Chemical Properties of Polycaprolactone? | MolecularCloud [molecularcloud.org]

- 21. Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Surface modification of polycaprolactone with sulfated alginate for enhanced binding of a heparin-binding protein - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 25. agilent.com [agilent.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Thermal and Morphological Properties of Poly(L-Lactic Acid)/Poly(D-Lactic Acid)-B-Polycaprolactone Diblock Copolymer Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Polycaprolactone Synthesis via Ring-Opening Polymerization

Abstract

Poly(ε-caprolactone) (PCL) is a biocompatible and biodegradable aliphatic polyester with significant applications in the biomedical and pharmaceutical fields, including drug delivery systems, tissue engineering scaffolds, and long-term implantable devices.[1][2] Its versatility stems from its excellent mechanical properties, processability, and slow degradation kinetics, which can be tailored for specific applications.[1][3] The most prevalent and controlled method for PCL synthesis is the ring-opening polymerization (ROP) of its cyclic monomer, ε-caprolactone (ε-CL). This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for synthesizing PCL via ROP. We will delve into the various catalytic systems, elucidate the underlying reaction mechanisms, and provide field-proven insights into experimental design and polymer characterization, targeting researchers, scientists, and drug development professionals.

Introduction to Polycaprolactone and its Significance

Polycaprolactone is a semi-crystalline polymer with a low melting point of approximately 60°C and a glass transition temperature of around -60°C.[4] These thermal properties make it easily processable by various techniques. Its degradation occurs through the hydrolysis of its ester linkages, a process that is significantly slower than that of other biodegradable polyesters like polylactic acid (PLA) and polyglycolic acid (PGA), making it ideal for applications requiring long-term stability.[1] The degradation products are non-toxic and are eliminated from the body through natural metabolic pathways.[5] These attributes have positioned PCL as a key material in the development of advanced drug delivery systems and tissue engineering constructs.[1][2][6][7][8]

Fundamentals of Ring-Opening Polymerization (ROP) of ε-Caprolactone

The ROP of ε-CL is an addition polymerization where the cyclic monomer is opened to form a linear polymer chain. This process is thermodynamically driven by the release of ring strain in the seven-membered lactone ring. The polymerization can be initiated by various species, including cations, anions, or coordination complexes, which dictates the specific reaction mechanism. A key advantage of ROP is the ability to produce polymers with controlled molecular weights, low polydispersity, and well-defined end-groups, which are critical parameters for biomedical applications.[2][9]

Catalytic Systems for ε-Caprolactone ROP: A Mechanistic Perspective

The choice of catalyst is paramount in controlling the ROP of ε-CL, influencing polymerization kinetics, polymer properties, and the potential for side reactions. Catalytic systems can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts: The Workhorses of PCL Synthesis

Metal-based catalysts are widely used for ε-CL polymerization due to their high efficiency and ability to produce high molecular weight PCL.[10] The most common mechanism for these catalysts is the coordination-insertion mechanism.

This mechanism involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond.[11][12][13] This process is initiated by a metal alkoxide species, which can be generated in situ from a metal precursor and an alcohol initiator.

The key steps are:

-

Initiation: An alcohol initiator reacts with the metal catalyst to form a metal alkoxide. The carbonyl oxygen of the ε-CL monomer then coordinates to the Lewis acidic metal center.

-

Propagation: The alkoxide group attacks the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. This regenerates a metal alkoxide at the end of the growing polymer chain, which can then coordinate and react with another monomer molecule.[5][14]

Diagram: Coordination-Insertion Mechanism

Caption: A simplified workflow of the coordination-insertion mechanism for ROP of ε-caprolactone.

A prominent example of a metal-based catalyst is stannous octoate (Sn(Oct)₂) , often used in combination with an alcohol initiator like benzyl alcohol or butanol.[5][14][15][16] While highly effective, concerns about the toxicity of residual tin have driven research towards less toxic metal catalysts based on zinc, iron, aluminum, and rare earth metals.[10][17][18] For instance, iron(III) chloride (FeCl₃) has been demonstrated as an efficient catalyst for the ROP of ε-CL under mild conditions.[2][17]

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful, metal-free alternative for the ROP of ε-CL, offering milder reaction conditions and avoiding metal contamination in the final polymer, which is particularly advantageous for biomedical applications.[19] These catalysts typically operate through a monomer activation mechanism.

In this mechanism, the organocatalyst activates the monomer, making it more susceptible to nucleophilic attack by an initiator (e.g., an alcohol). Hydrogen bonding plays a crucial role in many organocatalytic systems.

For example, N-heterocyclic carbenes (NHCs) are highly effective organocatalysts for the living ROP of ε-caprolactone.[20] The proposed mechanism involves the NHC attacking the ε-CL monomer to form a zwitterionic intermediate. This intermediate is then protonated by an alcohol initiator, and the resulting alkoxide attacks the activated acyl group, regenerating the NHC catalyst.[20] Other organocatalytic systems include sulfonic acids and bifunctional catalysts that can activate both the monomer and the initiator.[21]

Diagram: Organocatalytic Monomer Activation

Caption: General workflow for monomer activation in organocatalytic ROP of ε-caprolactone.

Anionic and Cationic ROP

While less common for producing well-defined PCL for biomedical applications due to side reactions, anionic and cationic ROP are also viable methods.

-

Anionic ROP: This method typically employs strong bases like metal alkoxides as initiators.[22][23] The propagating species is an alkoxide anion. A major challenge with anionic ROP is the occurrence of "backbiting" reactions, where the growing chain end attacks ester groups along the polymer backbone, leading to the formation of cyclic oligomers and a broader molecular weight distribution.[24]

-

Cationic ROP: Cationic ROP is initiated by strong acids or Lewis acids.[25][26][27] The polymerization proceeds through an active chain-end mechanism involving tertiary oxonium ions.[26] However, this method is often plagued by side reactions, making it difficult to control the polymerization and achieve high molecular weights.

Experimental Protocol: Bulk Polymerization of ε-Caprolactone using Sn(Oct)₂/Benzyl Alcohol

This section provides a detailed, step-by-step methodology for a typical bulk polymerization of ε-CL.

Materials:

-

ε-Caprolactone (ε-CL), freshly distilled under reduced pressure.

-

Stannous octoate (Sn(Oct)₂), as a solution in toluene (e.g., 0.2 M).

-

Benzyl alcohol (BnOH), dried over molecular sieves.

-

Anhydrous toluene.

-

Methanol.

-

Chloroform or Dichloromethane (for dissolution).

-

Schlenk flask and line.

-

Magnetic stirrer and heating mantle with temperature controller.

Procedure:

-

Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen or argon.

-

Reagent Charging:

-

To the cooled flask, add the desired amount of ε-caprolactone (e.g., 5.0 g, 43.8 mmol) via syringe under a nitrogen atmosphere.

-

Add the calculated amount of benzyl alcohol initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight of the polymer (e.g., for a target DP of 100, add 0.043 g, 0.438 mmol of BnOH).

-

Add the stannous octoate catalyst solution via syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is between 1000:1 and 5000:1.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 110-140°C).

-

Stir the reaction mixture for the specified time (e.g., 2-24 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.

-

-

Termination and Purification:

-

After the desired time, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dissolve the viscous polymer in a minimal amount of chloroform or dichloromethane.

-

Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated PCL by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

-

Dry the purified PCL in a vacuum oven at room temperature until a constant weight is achieved.

-

Characterization of Polycaprolactone

Thorough characterization of the synthesized PCL is crucial to ensure it meets the required specifications for its intended application.

| Technique | Parameter Measured | Typical Results for PCL |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) | Controlled ROP can yield PDI values close to 1.1.[24] Mn can be tailored by adjusting the [M]/[I] ratio. |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Chemical structure confirmation, determination of monomer conversion, and end-group analysis. | Characteristic peaks for PCL backbone protons are observed.[20][28] The degree of polymerization can be calculated from the integration of end-group signals versus the polymer backbone signals. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | A strong characteristic peak for the carbonyl (C=O) stretch of the ester group is observed around 1725 cm⁻¹.[28] |

| Differential Scanning Calorimetry (DSC) | Melting temperature (Tm) and Glass transition temperature (Tg). | Tm is typically around 60°C, and Tg is around -60°C.[4] |

Conclusion and Future Perspectives

The ring-opening polymerization of ε-caprolactone is a robust and versatile method for synthesizing biocompatible and biodegradable polyesters with tailored properties. While metal-based catalysts, particularly Sn(Oct)₂, have been the industry standard, the development of highly efficient and controlled organocatalytic systems offers a promising pathway to metal-free PCL for sensitive biomedical applications. Future research will likely focus on the development of even more active and selective catalysts, the synthesis of novel PCL-based copolymers and architectures, and the expansion of PCL's applications in advanced therapeutic and regenerative medicine.

References

- Progress in Chemistry. (2012).

- Royal Society of Chemistry. (n.d.). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones.

- National Institutes of Health. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis.

- ACS Publications. (n.d.).

- ACS Publications. (n.d.).

- Taylor & Francis Online. (n.d.). Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis.

- ACS Publications. (n.d.).

- ACS Publications. (2009).

- Brieflands. (n.d.). A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineering.

- MDPI. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Polycaprolactone in Advanced Drug Delivery Systems.

- National Institutes of Health. (n.d.).

- Biochemical and Cellular Archives. (2025).

- ACS Publications. (n.d.).

- ACS Publications. (2016). Mechanistic Studies of ε-Caprolactone Polymerization by (salen)

- MDPI. (n.d.). Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Anionic ring-opening polymerization of ε-caprolactone in supercritical carbon dioxide: parameters influencing the reactivity.

- ResearchGate. (n.d.). Anionic polymerization of ε-CL initiated with t-BuOK by ring opening of the monomer.

- Scientific.Net. (n.d.). Synthesis and Characterization of Polycaprolactone(PCL)/Organo-Montmorillonite(O-MMT) Blendvia Solvent Casting.

- Encyclopedia.pub. (2023).

- Royal Society of Chemistry. (2010).

- Scilit. (2023).

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Polycaprolactone.

- ResearchGate. (2025). Kinetics of Sn(Oct)

- ResearchGate. (2024). Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III)

- Semantic Scholar. (n.d.). Coordination of ε-Caprolactone to a Cationic Niobium(V)

- ACS Publications. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures.

- Frontiers. (n.d.).

- Royal Society of Chemistry. (2024).

- ACS Publications. (n.d.).

- ResearchGate. (n.d.).

- Penn State. (2023). Biodegradable polycaprolactone (PCL) based polymer and composites.

- ACS Publications. (2023). Coordination of ε-Caprolactone to a Cationic Niobium(V)

- Alfa Chemistry. (n.d.). Polycaprolactone (PCL)

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2025).

- MDPI. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study.

- Royal Society of Chemistry. (2020).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV)

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands.

Sources

- 1. brieflands.com [brieflands.com]

- 2. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Polycaprolactone - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metal catalysts for ε-caprolactone polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/B9PY00334G [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01178C [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

determining the molecular weight of Polycaprolactone

An In-Depth Technical Guide to the Determination of Polycaprolactone (PCL) Molecular Weight

Abstract

The molecular weight of Polycaprolactone (PCL) is a cornerstone property that dictates its performance in critical applications, from drug delivery systems to tissue engineering scaffolds.[1] As a biodegradable and biocompatible polyester, its mechanical strength, degradation kinetics, and rheological behavior are inextricably linked to the length of its polymer chains.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principal analytical methods for determining the molecular weight of PCL. We delve into the theoretical underpinnings, detailed experimental protocols, and data interpretation for Size Exclusion Chromatography (GPC/SEC), Static Light Scattering (SLS), Viscometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting a comparative analysis, this document serves as a practical resource for selecting the most appropriate characterization strategy.

The Criticality of Molecular Weight in PCL Characterization

Polycaprolactone (PCL) is a semi-crystalline aliphatic polyester synthesized typically via ring-opening polymerization of ε-caprolactone.[3] Its utility in the biomedical field is profound, owing to its excellent biocompatibility, biodegradability, and processability.[4][5][6] However, these macroscopic properties are direct consequences of its microscopic molecular architecture, primarily its molecular weight (MW) and molecular weight distribution (MWD).

-

Mechanical Properties: Higher MW PCL generally exhibits superior tensile strength and modulus, crucial for load-bearing applications like bone scaffolds.[5]

-

Degradation Rate: The rate of hydrolytic degradation is inversely related to molecular weight. Low MW PCL degrades faster, which is desirable for short-term applications like fast-dissolving sutures or rapid drug release formulations.[1]

-

Rheology and Processability: Melt viscosity is highly dependent on MW, influencing the feasibility and parameters for processing techniques like 3D printing, electrospinning, and injection molding.[6][7]

-

Crystallinity: MW can influence the degree of crystallinity, which in turn affects the material's thermal properties, stiffness, and degradation profile.[2][8]

A polymer sample consists of a collection of chains with varying lengths. Therefore, we describe its molecular weight using statistical averages:

-

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of small molecules.

-

Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each molecule to the overall mass of the sample. Mw is more sensitive to the presence of large molecules.

-

Viscosity-Average Molecular Weight (Mv): The average molecular weight determined from viscosity measurements.

-

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution.[9] A PDI of 1.0 indicates a monodisperse sample (all chains are the same length), while higher values signify a broader distribution.[9]

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the most widely used technique for polymer MW analysis due to its ability to provide the full molecular weight distribution.[9][10][11]

Principle of Operation

The technique separates molecules based on their effective size in solution, or hydrodynamic volume, not directly by molecular weight.[12] A dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules explore more of the pore volume, increasing their path length and eluting later.

Experimental Protocol

-

Solvent Selection & Sample Preparation:

-

Choose a good solvent for PCL, typically Tetrahydrofuran (THF) or Chloroform.[9][13]

-

Prepare a dilute solution of PCL (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved, using gentle agitation if necessary.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulates that could damage the column.[11]

-

-

System Calibration:

-

GPC is a relative technique.[11] It requires calibration with a series of well-characterized, narrow-PDI polymer standards (e.g., Polystyrene or PMMA) of known molecular weights.[13][14]

-

Inject each standard and record its peak elution volume (Ve).

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) against the corresponding Ve.

-

-

Sample Analysis:

-

Inject the filtered PCL sample into the GPC system.

-

A detector, most commonly a Refractive Index (RI) detector, measures the polymer concentration as it elutes from the column, generating a chromatogram.[15]

-

-

Data Interpretation:

-

The resulting chromatogram plots detector response against elution volume.

-

Using the calibration curve, the elution volume axis is converted to a molecular weight axis.

-

Software then calculates Mn, Mw, and the PDI from the distribution.[9]

-

Causality and Insights

-

Why filter the sample? Particulates can irreversibly clog the fine porosity of the GPC column, leading to high backpressure, poor separation, and eventual column failure. This is a critical, non-negotiable step.

-

Why use narrow standards? The accuracy of the MW determination is entirely dependent on the quality of the calibration. Using broad standards would introduce significant error into the relationship between elution volume and molecular weight.

-

Absolute MW with GPC: To overcome the limitations of relative calibration, GPC can be coupled with a Multi-Angle Light Scattering (MALS) detector. This "GPC-MALS" setup measures the absolute molecular weight of the polymer as it elutes, eliminating the need for column calibration and providing more accurate results, especially for branched polymers.[12][15][16]

Diagram: GPC/SEC Workflow

Caption: Workflow for PCL molecular weight determination by GPC/SEC.

Static Light Scattering (SLS)

SLS is a primary, or absolute, method for determining the weight-average molecular weight (Mw) without the need for calibration standards.[17][18]

Principle of Operation

The technique is based on the principle that when a beam of light passes through a polymer solution, the macromolecules scatter the light.[17] The intensity of this scattered light is directly proportional to the product of the polymer's Mw and its concentration.[18][19] For polymers large enough to have different parts of the chain scatter light out of phase with each other (typically Rg > ~20 nm), the scattering intensity also becomes dependent on the angle of observation.[20]

Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of PCL in a high-purity, filtered solvent.

-

Create a series of dilutions from the stock solution to obtain at least 4-5 different concentrations.

-

Solutions must be meticulously clarified by filtration or centrifugation to remove dust, as dust particles scatter light intensely and are a major source of error.[21]

-

-

Instrumentation & Measurement:

-

A light scattering photometer (goniometer) directs a laser beam through the sample cuvette.

-

A detector measures the intensity of scattered light at various angles (e.g., 30° to 150°) relative to the incident beam.[21]

-

The measurement is repeated for the pure solvent and for each polymer concentration.

-

-

Refractive Index Increment (dn/dc) Measurement:

-

The specific refractive index increment (dn/dc) is a measure of the change in refractive index of the solution with concentration. This value is a constant for a given polymer/solvent/temperature system and must be measured independently using a differential refractometer. It is a critical parameter for the SLS calculation.

-

Data Analysis: The Zimm Plot

The Zimm Plot is the canonical method for analyzing SLS data.[20] It is a double-extrapolation plot where Kc/R(θ) is plotted against sin²(θ/2) + k'c, where:

-

K is an optical constant that includes the dn/dc value.

-

c is the concentration.

-

R(θ) is the excess Rayleigh ratio (a measure of scattered light intensity).

-

θ is the scattering angle.

-

k' is an arbitrary constant used to spread the data.

By extrapolating the data to both zero angle (θ=0) and zero concentration (c=0), one can determine key parameters from the plot:

-

Weight-Average Molecular Weight (Mw): Determined from the common intercept of both extrapolated lines on the y-axis.

-

Radius of Gyration (Rg): Calculated from the initial slope of the zero-concentration line.

-

Second Virial Coefficient (A2): Calculated from the initial slope of the zero-angle line, providing a measure of polymer-solvent interaction quality.

Diagram: Zimm Plot Concept

Sources

- 1. brieflands.com [brieflands.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Polycaprolactone(PCL)/Organo-Montmorillonite(O-MMT) Blendvia Solvent Casting | Scientific.Net [scientific.net]

- 5. Evaluation of Medical-Grade Polycaprolactone for 3D Printing: Mechanical, Chemical, and Biodegradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomedical Composites of Polycaprolactone/Hydroxyapatite for Bioplotting: Comprehensive Interpretation of the Reinforcement Course - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Thermal analysis on Characterization of Polycaprolactone ( PCL ) – Chitosan Scaffold for Tissue Engineering | Semantic Scholar [semanticscholar.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. How Do We Set Up or Choose An Optimal Procedure to Determine the Molecular Weight of Polymers with A Good Accuracy Using Size Exclusion Chromatography or Viscometry? A Mini-Review [pubs.sciepub.com]

- 11. labcompare.com [labcompare.com]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. standards.globalspec.com [standards.globalspec.com]

- 15. researchgate.net [researchgate.net]

- 16. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 17. m.youtube.com [m.youtube.com]

- 18. lsinstruments.ch [lsinstruments.ch]

- 19. Static light scattering - Wikipedia [en.wikipedia.org]

- 20. brookhaveninstruments.com [brookhaveninstruments.com]

- 21. infinitalab.com [infinitalab.com]

analytical techniques for Polycaprolactone characterization

An In-Depth Technical Guide to the Analytical Characterization of Polycaprolactone (PCL)

Foreword: A Material-Centric Approach to PCL Analysis

Polycaprolactone (PCL) stands as a cornerstone in the field of biodegradable polymers, with its applications spanning from biomedical devices and drug delivery systems to sustainable packaging.[1][2][3] Its versatility, however, is not monolithic. The performance of a PCL-based product is intrinsically linked to its fundamental physicochemical properties, which are, in turn, dictated by its molecular architecture and processing history. For researchers, scientists, and drug development professionals, a comprehensive understanding of how to dissect and interpret these properties is not merely academic—it is a prerequisite for innovation and quality control.

This guide eschews a conventional, technique-by-technique listing. Instead, we adopt a holistic, material-centric narrative that begins with the polymer's molecular identity and progressively builds to its macroscopic performance. We will explore the causality behind why specific analytical techniques are chosen, what critical parameters must be controlled, and how the data from disparate analyses integrate to form a complete picture of the PCL material.

Foundational Analysis: Molecular Weight and Chemical Identity

The journey into PCL characterization begins at the molecular level. The length of the polymer chains, their distribution, and their chemical integrity are the primary determinants of the material's mechanical strength, degradation kinetics, and rheological behavior.

Unraveling the Molecular Weight Distribution: Gel Permeation Chromatography (GPC)

Expertise & Experience: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the gold standard for determining the molecular weight distribution of polymers.[4] It separates molecules based on their hydrodynamic volume in solution. For PCL, this analysis is critical because even minor shifts in molecular weight, which can occur during synthesis or processing, can significantly impact its end-use performance.[5] A decrease in molecular weight, for instance, often correlates with reduced mechanical strength and faster degradation.[5]

Self-Validating Protocol: GPC for PCL

-

Sample Preparation: Accurately weigh 2-3 mg of PCL and dissolve it in a suitable solvent, typically Tetrahydrofuran (THF) or chloroform, to a concentration of 1-2 mg/mL.[4] Ensure complete dissolution by gentle agitation.

-

Filtration: Filter the polymer solution through a 0.2 µm syringe filter to remove any particulate matter that could interfere with the chromatographic columns.[4]

-

Instrumentation and Calibration:

-

Utilize a GPC system equipped with a refractive index (RI) detector.[4][6]

-

The system should be fitted with columns packed with porous beads suitable for the expected molecular weight range of the PCL.

-

Calibrate the system using narrow polydispersity polystyrene standards. A universal calibration can be constructed using Mark-Houwink parameters for PCL to achieve more accurate molecular weight determination.[4][6]

-

-

Analysis Conditions:

-

Data Interpretation: The primary outputs are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4] A PDI close to 1 indicates a narrow molecular weight distribution, which is often desirable for predictable material properties.[4]

Data Presentation: Typical Molecular Weight Data for PCL

| Parameter | Typical Value Range | Significance |

| Mn ( g/mol ) | 10,000 - 100,000+ | Influences mechanical properties and degradation rate. |

| Mw ( g/mol ) | 20,000 - 200,000+ | More sensitive to high molecular weight fractions; impacts melt viscosity. |

| PDI (Mw/Mn) | 1.5 - 2.5 | Indicates the breadth of the molecular weight distribution. |

Verifying Chemical Structure: NMR and FTIR Spectroscopy

Expertise & Experience: While GPC provides information on the size of the polymer chains, it does not confirm their chemical identity. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for verifying the characteristic chemical structure of PCL.[8][9] It allows for the unambiguous assignment of protons in the repeating monomer unit, confirming the success of polymerization and the absence of significant side reactions.[8] Fourier-Transform Infrared Spectroscopy (FTIR) serves as a complementary and rapid technique to identify the key functional groups present in PCL, most notably the prominent ester carbonyl stretch.[10] It is particularly useful for detecting interactions in PCL blends and composites.[11]

Self-Validating Protocol: ¹H NMR for PCL Structural Verification

-

Sample Preparation: Dissolve approximately 5-10 mg of PCL in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for good resolution.

-

Data Interpretation: The characteristic peaks for PCL in CDCl₃ are:

-

~4.06 ppm (triplet): -CH₂- protons adjacent to the ester oxygen.[12]

-

~2.31 ppm (triplet): -CH₂- protons adjacent to the carbonyl group.[12]

-

~1.65 ppm (multiplet): Central -CH₂- protons.[12]

-

~1.39 ppm (multiplet): -CH₂- proton beta to the carbonyl group.[12] The integration of these peaks should correspond to the expected proton ratios in the PCL repeating unit.

-

Thermal and Crystalline Properties: The Influence of Processing

The thermal history of a PCL sample profoundly influences its crystalline structure, which in turn dictates its mechanical properties and degradation behavior. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD) are the primary techniques for elucidating these characteristics.

Probing Thermal Transitions: Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature or time. For semi-crystalline polymers like PCL, DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13][14] The enthalpy of fusion (ΔHf) obtained from the melting peak can be used to calculate the degree of crystallinity, a critical parameter affecting the material's stiffness and barrier properties.[13]

Self-Validating Protocol: DSC for PCL Thermal Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of PCL into an aluminum DSC pan.

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This scan reveals the thermal history of the as-received material.

-

Cooling Scan: Cool the sample from the melt to a temperature below its glass transition (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min) to observe the crystallization behavior.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan provides information on the intrinsic thermal properties of the material, free from the influence of its prior thermal history.

-

-

Data Interpretation:

-

Tg: A step change in the baseline, typically around -60 °C for PCL.[15]

-

Tc: An exothermic peak observed during the cooling scan.

-

Tm: An endothermic peak observed during the heating scans, typically around 55-60 °C for PCL.[15][16]

-

Degree of Crystallinity (Xc): Calculated using the formula: Xc (%) = (ΔHf / ΔHf°) * 100, where ΔHf is the measured enthalpy of fusion and ΔHf° is the theoretical enthalpy of fusion for 100% crystalline PCL (~139.5 J/g).

-

Assessing Thermal Stability: Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and degradation temperature of PCL.[17] This is crucial for defining the upper processing temperature limit to prevent thermal degradation.[18] TGA can also be used to quantify the composition of PCL composites by measuring the residual mass of inorganic fillers after the polymer has degraded.

Self-Validating Protocol: TGA for PCL Thermal Stability

-

Sample Preparation: Place 10-15 mg of PCL in a TGA pan.

-

Analysis Conditions:

-

Atmosphere: Typically nitrogen, to prevent oxidative degradation.

-

Heating Rate: A standard heating rate of 10 °C/min.

-

Temperature Range: From ambient to a temperature where the polymer is fully degraded (e.g., 600 °C).

-

-

Data Interpretation: The TGA thermogram plots percentage weight loss versus temperature. The onset temperature of degradation is a key parameter, which for PCL is typically above 300 °C.[16] The derivative of the weight loss curve (DTG) shows the temperature of the maximum rate of degradation.

Characterizing Crystalline Structure: X-ray Diffraction (XRD)

Expertise & Experience: XRD is a powerful technique for investigating the crystalline structure of materials. For PCL, XRD patterns show characteristic sharp peaks corresponding to its orthorhombic crystal lattice, superimposed on a broad amorphous halo.[15][19] The position and intensity of these peaks provide information about the crystal structure and the degree of crystallinity.[7]

Self-Validating Protocol: XRD for PCL Crystallinity

-

Sample Preparation: A flat PCL film or a powdered sample is mounted in the sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Interpretation: The XRD pattern of semi-crystalline PCL typically shows two strong diffraction peaks at 2θ values of approximately 21.4° and 23.8°, corresponding to the (110) and (200) crystal planes, respectively.[15][19] The degree of crystallinity can be estimated by deconvoluting the crystalline peaks from the amorphous halo.

Visualization: Interrelation of Thermal and Crystalline Analysis

Caption: Workflow for thermal and crystalline characterization of PCL.

Macroscopic Performance: Mechanical and Rheological Properties

The ultimate utility of a PCL material is defined by its performance under mechanical stress and during processing. Mechanical testing and rheology provide the data necessary to predict this behavior.

Quantifying Mechanical Integrity: Tensile and Compressive Testing

Expertise & Experience: The mechanical properties of PCL, such as its tensile strength, Young's modulus (a measure of stiffness), and elongation at break, are critical for load-bearing applications.[20][21] These properties are typically measured using a universal testing machine. Compressive properties are also important, particularly for applications like bone tissue engineering scaffolds.[22] The mechanical behavior of PCL is highly dependent on its molecular weight, crystallinity, and any additives or fillers.[18]

Self-Validating Protocol: Tensile Testing of PCL (ASTM D638)

-

Sample Preparation: Prepare dog-bone shaped specimens of PCL according to ASTM D638 standard dimensions, for example, by injection molding or cutting from a film.

-

Testing Procedure:

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and displacement data throughout the test.

-

-

Data Interpretation: From the resulting stress-strain curve, the following parameters can be determined:

-

Young's Modulus: The slope of the initial linear portion of the curve.

-

Tensile Strength: The maximum stress the material can withstand.

-

Elongation at Break: The percentage increase in length at the point of fracture.

-

Data Presentation: Representative Mechanical Properties of PCL

| Property | Typical Value Range for Bulk PCL |

| Tensile Modulus (MPa) | 200 - 450[18][22] |

| Tensile Strength (MPa) | 10 - 25[22] |

| Elongation at Break (%) | > 400[18] |

| Compressive Modulus (MPa) | 300 - 450[18][22] |

| Compressive Strength (MPa) | ~38[22] |

Understanding Flow Behavior: Rheology

Expertise & Experience: Rheology is the study of the flow and deformation of matter. For PCL, rheological characterization is essential for optimizing processing conditions, such as those in extrusion and 3D printing.[23] A rotational rheometer can be used to measure the viscosity of molten PCL as a function of shear rate and temperature.[23] The viscoelastic properties, namely the storage modulus (G') and loss modulus (G''), provide insights into the material's elastic and viscous behavior in the molten state.[24][25]

Self-Validating Protocol: Rotational Rheometry of Molten PCL

-

Sample Preparation: Use PCL discs or pellets suitable for loading into the rheometer.

-

Testing Conditions:

-

Geometry: Parallel plate or cone and plate geometry.

-

Temperature: A temperature above the melting point of PCL (e.g., 100-140 °C).[23]

-

Test Type: A frequency sweep at a constant strain to determine G' and G''. An alternative is a shear rate sweep to determine viscosity.

-

-

Data Interpretation: The data will reveal how the viscosity of PCL changes with temperature and shear rate, which is critical for process control. The relative magnitudes of G' and G'' indicate whether the material behaves more like a solid or a liquid under the tested conditions.

Long-Term Performance: Degradation Studies

For many of its applications, particularly in the biomedical field, the degradation profile of PCL is a key performance attribute.[26][27] Degradation studies are designed to mimic the conditions the material will experience in its intended environment.

In Vitro and In Vivo Degradation

Expertise & Experience: In vitro degradation studies typically involve incubating PCL samples in a relevant medium, such as phosphate-buffered saline (PBS) or a simulated body fluid, over an extended period.[28] The degradation can be accelerated by the addition of enzymes like lipase.[2][26] In vivo studies involve implanting the material in an animal model to assess its degradation and biocompatibility in a physiological environment.[27][28]

Self-Validating Protocol: In Vitro Hydrolytic Degradation of PCL

-

Sample Preparation: Prepare PCL samples of known weight and dimensions.

-

Incubation: Immerse the samples in PBS (pH 7.4) at 37 °C for predetermined time points (e.g., 1, 4, 8, 12 weeks).

-

Analysis: At each time point, retrieve the samples, dry them to a constant weight, and characterize them using the techniques described in the previous sections (GPC, DSC, mechanical testing) to monitor changes in:

Visualization: The PCL Characterization Cascade

Caption: Logical flow of PCL characterization from molecular to performance properties.

References

-

Hassan, A., et al. (2024). Material Extrusion of Wool Waste/Polycaprolactone with Improved Tensile Strength and Biodegradation. ResearchGate. [Link]

-

N/A. Mechanical properties of polycaprolactone microfilaments for muscular tissue engineering. SciELO. [Link]

-

Abreu, A. S., et al. (2022). Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. MDPI. [Link]

-

Abreu, A. S., et al. (2022). Electrospun polycaprolactone (PCL) degradation: An in vitro and in vivo study. PubMed. [Link]

-

N/A. Effects of molecular architecture on the rheological and physical properties of polycaprolactone. R Discovery. [Link]

-

Abreu, A. S., et al. (2022). Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. MDPI. [Link]

-

N/A. Mechanical properties of hydrated electrospun polycaprolactone (PCL) nanofibers. PubMed. [Link]

-

N/A. The common analytical techniques used to determine the properties of PCL-based packaging films. ResearchGate. [Link]

-

Abreu, A. S., et al. (2022). Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. PubMed. [Link]

-

Ghassemi, A. H. (2013). Rheology and processing of biodegradable poly(epsilon -caprolactone) polyesters and their blends with polylactides. UBC Library Open Collections. [Link]

-

N/A. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. MDPI. [Link]

-

N/A. Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids. National Center for Biotechnology Information. [Link]

-

N/A. (a) Rheological measurements of the polycaprolactone crystallization at 45°C: storage modulus G. ResearchGate. [Link]

-

Jang, J.-W. (2024). Rheological Properties and 3D Printing Behavior of PCL and DMSO2 Composites for Bio-Scaffold. PDXScholar. [Link]

-

N/A. Bulk mechanical properties of thermoplastic poly-ε-caprolactone. ResearchGate. [Link]

-

N/A. Thermal properties of neat and reacted PCL detected by TGA, DSC and XRD analyses. ResearchGate. [Link]

-

Eshraghi, S., & Das, S. (2010). Mechanical and microstructural properties of polycaprolactone scaffolds with one-dimensional, two-dimensional, and three-dimensional orthogonally oriented porous architectures produced by selective laser sintering. PubMed. [Link]

-

Monteiro, M., & Tavares, M. (2018). The Development and Characterization of Polycaprolactone and Titanium Dioxide Hybrids. Scientific Research Publishing. [Link]

-

N/A. Chemical structure of PCL and 1 H-NMR spectra (CDCl3, 600 MHz) of PCLn. ResearchGate. [Link]

-

N/A. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering. National Institutes of Health. [Link]

-

N/A. (2019). Thermal Properties of Polycaprolactone (PCL) Reinforced Montmorillonite (MMT) and Hydroxyapatite (HA) as an Alternate of FDM Com. PENERBIT AKADEMIA BARU. [Link]

-

N/A. (2024). GPC analysis of PLA PLGA PCL. ResolveMass Laboratories Inc. [Link]

-

N/A. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. National Center for Biotechnology Information. [Link]

-

Cleaver, G. (2015). Analysis of Biodegradable Polymers by GPC. Agilent. [Link]

-

N/A. (2020). Understanding and Minimizing Polycaprolactone Degradation During Processing Using Rheology and Multi-Detector GPC. NETZSCH Analyzing & Testing. [Link]

-

N/A. Spectroscopic studies and thermal properties of PCL/PMMA biopolymer blend. Taylor & Francis Online. [Link]

-

N/A. Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone). PubMed. [Link]

-

N/A. 1 H-NMR of poly (ε-caprolactone). ResearchGate. [Link]

-

N/A. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. MDPI. [Link]

-

N/A. Thermal properties of PCL and PCL/HA composites by DSC, TGA and DTG. ResearchGate. [Link]

-

N/A. 1H NMR spectrum of PCL, chlorinated polycaprolactone and polycaprolactone with pendant azide group. ResearchGate. [Link]

-

N/A. (a) DSC thermogram of PCL; (b) TGA thermogram of PCL. ResearchGate. [Link]

-

N/A. (a) X-ray diffraction (XRD) pattern of PCL, PCL/PU and PU blends and. ResearchGate. [Link]

-

N/A. X-ray diffraction (XRD) patterns of poly (caprolactone) (PCL), PCL/poly. ResearchGate. [Link]

-

N/A. 1 H-NMR spectrum of PCL. ResearchGate. [Link]

-

N/A. (2023). Preparation and Characterization of Polycaprolactone (PCL) Antimicrobial Wound Dressing Loaded with Pomegranate Peel Extract. National Institutes of Health. [Link]

-

N/A. Synthesis and Characterization of Polycaprolactone(PCL)/Organo-Montmorillonite(O-MMT) Blendvia Solvent Casting. Scientific.Net. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Polycaprolactone(PCL)/Organo-Montmorillonite(O-MMT) Blendvia Solvent Casting | Scientific.Net [scientific.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. agilent.com [agilent.com]

- 7. Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Characterization of Polycaprolactone (PCL) Antimicrobial Wound Dressing Loaded with Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. akademiabaru.com [akademiabaru.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Mechanical properties of polycaprolactone microfilaments for muscular tissue engineering [scielo.sa.cr]

- 21. Mechanical properties of hydrated electrospun polycaprolactone (PCL) nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanical and microstructural properties of polycaprolactone scaffolds with one-dimensional, two-dimensional, and three-dimensional orthogonally oriented porous architectures produced by selective laser sintering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. "Rheological Properties and 3D Printing Behavior of PCL and DMSO2 Compo" by Jae-Won Jang, Kyung-Eun Min et al. [pdxscholar.library.pdx.edu]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Electrospun polycaprolactone (PCL) degradation: An in vitro and in vivo study [iconline.ipleiria.pt]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Properties of Polycaprolactone (PCL) using Differential Scanning Calorimetry (DSC) Analysis

Introduction: The Critical Role of Thermal Properties in PCL-Based Drug Development

Polycaprolactone (PCL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant attention in the pharmaceutical and biomedical fields.[1] Its favorable safety profile, coupled with its tunable degradation kinetics and mechanical properties, makes it an ideal candidate for a wide array of applications, including long-acting drug delivery systems, tissue engineering scaffolds, and medical implants.[1][2][3] The performance of PCL in these applications is intrinsically linked to its semi-crystalline nature.[2][4] Understanding and precisely characterizing the thermal properties of PCL is therefore not merely an academic exercise but a critical necessity for ensuring product quality, performance, and regulatory compliance.

Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for the thermal analysis of polymers.[5] It provides a robust and sensitive method to elucidate key thermal transitions, offering invaluable insights into the material's morphology and thermal history.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the DSC analysis of PCL. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind experimental choices, fostering a deeper understanding of how to generate and interpret high-quality, reliable data.

The Scientific Bedrock: Understanding PCL's Thermal Transitions with DSC

PCL, as a semi-crystalline polymer, exhibits distinct thermal events when subjected to a controlled temperature program in a DSC instrument.[8][9] These transitions are fingerprints of the polymer's molecular architecture and crystalline structure.

-

Glass Transition Temperature (Tg): This is the temperature at which the amorphous regions of PCL transition from a rigid, glassy state to a more flexible, rubbery state.[10] For PCL, the Tg is typically observed at approximately -60°C.[8][9][11] This transition is detected as a step-like change in the heat flow signal on the DSC thermogram.[12]

-

Crystallization Temperature (Tc): Upon cooling from the molten state, the polymer chains of PCL organize into ordered crystalline structures, releasing heat in an exothermic process.[13] This is observed as an exothermic peak on the DSC curve. The temperature at the peak of this exotherm is the crystallization temperature.

-

Melting Temperature (Tm): When a semi-crystalline PCL sample is heated, the crystalline domains absorb energy and transition to a disordered, molten state.[14] This endothermic event is seen as a distinct peak on the DSC thermogram, with the peak minimum representing the melting temperature.[12] The Tm of PCL is approximately 60°C.[8][9]

-

Enthalpy of Fusion (ΔHm): The area under the melting peak corresponds to the enthalpy of fusion, which is the amount of energy required to melt the crystalline portion of the sample.[6] This value is directly proportional to the degree of crystallinity of the PCL.

A Validated Protocol for DSC Analysis of PCL

This section details a comprehensive, step-by-step methodology for the DSC analysis of PCL, grounded in established standards such as ASTM D3418.[15][16] The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Instrumentation and Consumables:

-

Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

-

Standard aluminum DSC pans and lids.[17]

-

Sample press for sealing pans.

-

High-purity nitrogen purge gas.[18]

-

Microbalance with a precision of at least 0.01 mg.

Experimental Workflow Diagram:

Caption: A schematic of the DSC experimental workflow for PCL analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Precisely weigh 5-10 mg of the PCL sample into a standard aluminum DSC pan.[10][18] The sample mass is critical; too little may result in a weak signal, while too much can lead to thermal gradients and peak broadening.

-

Place a lid on the pan and seal it using a sample press. A hermetic seal is crucial to prevent any loss of volatile components, although for PCL at typical analysis temperatures, a standard crimped lid is often sufficient.[17]

-

Prepare an empty, sealed aluminum pan to be used as a reference.[19]

-

-

Instrument Setup and Calibration:

-

Ensure the DSC cell is clean and the instrument is properly calibrated for temperature and enthalpy using a certified indium standard. This is a non-negotiable step for data accuracy and trustworthiness.

-

Set the nitrogen purge gas flow rate to 50 mL/min.[18] An inert atmosphere is essential to prevent oxidative degradation of the PCL at elevated temperatures.[18]

-

-

Thermal Method: The choice of the thermal program is paramount for obtaining meaningful data. A heat-cool-heat cycle is standard practice for polymers to erase the sample's prior thermal history and analyze its inherent properties.[20]

-

Segment 1: Initial Heating: Heat the sample from a sub-ambient temperature (e.g., -80°C) to a temperature well above its melting point (e.g., 100°C) at a controlled rate, typically 10°C/min.[21] This first heating scan provides information about the thermal history of the "as-received" material.

-

Segment 2: Isothermal Hold: Hold the sample at 100°C for 3-5 minutes to ensure complete melting and to erase any previous thermal history.[20]

-

Segment 3: Controlled Cooling: Cool the sample from 100°C back to -80°C at a controlled rate, typically 10°C/min.[21] This step allows for the observation of the crystallization behavior of the PCL under controlled conditions.

-